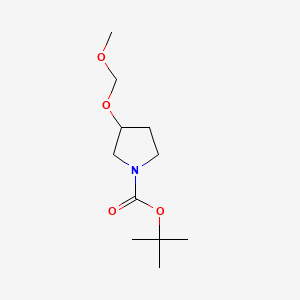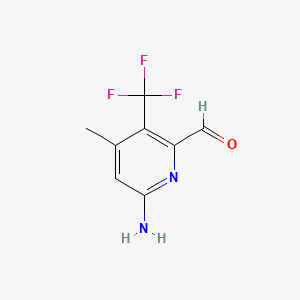
6-Amino-4-methyl-3-(trifluoromethyl)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde is a chemical compound with a unique structure that includes an amino group, a methyl group, a trifluoromethyl group, and a pyridinecarboxaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Functional Group Introduction: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Aldehyde Formation: The carboxaldehyde group is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), various amines
Major Products Formed
Oxidation: 6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid
Reduction: 6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarbinol
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Amino-4-methylnicotinic acid: Similar structure but lacks the trifluoromethyl group.
4-Methyl-3-(trifluoromethyl)pyridine-2-carboxaldehyde: Similar structure but lacks the amino group.
Uniqueness
6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H7F3N2O |
|---|---|
分子量 |
204.15 g/mol |
IUPAC名 |
6-amino-4-methyl-3-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H7F3N2O/c1-4-2-6(12)13-5(3-14)7(4)8(9,10)11/h2-3H,1H3,(H2,12,13) |
InChIキー |
NZJPJMNOHWBDTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1C(F)(F)F)C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


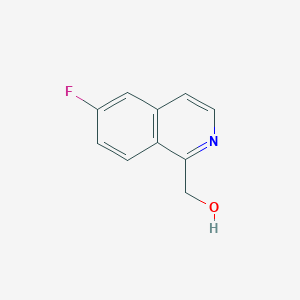
![2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13922686.png)
![Tert-butyl 4-hydroxy-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13922689.png)



![1-(5-Chlorobenzo[b]thien-2-yl)ethanone](/img/structure/B13922704.png)
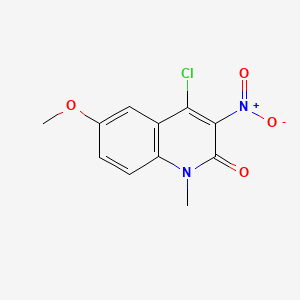
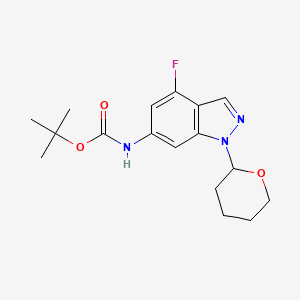
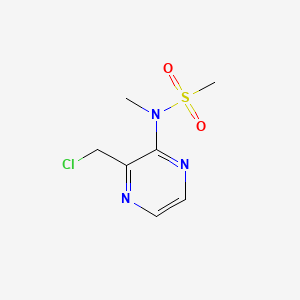


![1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13922732.png)
